1-((2,4-Dimethylphenyl)thio)pentan-2-one
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Overview
Description
1-((2,4-Dimethylphenyl)thio)pentan-2-one is an organic compound characterized by the presence of a thioether group attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,4-Dimethylphenyl)thio)pentan-2-one typically involves the reaction of 2,4-dimethylthiophenol with a suitable pentanone derivative. One common method involves the use of a palladium-catalyzed coupling reaction. For example, 2,4-dimethylthiophenol can be reacted with a bromopentanone derivative in the presence of a palladium catalyst and a phosphine ligand .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-((2,4-Dimethylphenyl)thio)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thioether group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides or amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Thioether derivatives with different substituents.
Scientific Research Applications
1-((2,4-Dimethylphenyl)thio)pentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((2,4-Dimethylphenyl)thio)pentan-2-one involves its interaction with molecular targets through its thioether and carbonyl functional groups. These interactions can lead to various biochemical effects, depending on the specific target and pathway involved. For example, the compound may inhibit certain enzymes by binding to their active sites or modulate receptor activity through its structural features.
Comparison with Similar Compounds
Similar Compounds
- **1-((2,4-Dimethylphenyl)thio)phenyl)piperazine
- 2,4-Dimethylthiophenol
- 1-(2-Bromo-phenylsulfanyl)-2,4-dimethyl-benzene
Uniqueness
1-((2,4-Dimethylphenyl)thio)pentan-2-one is unique due to its specific combination of a thioether group and a pentanone backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H18OS |
---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C13H18OS/c1-4-5-12(14)9-15-13-7-6-10(2)8-11(13)3/h6-8H,4-5,9H2,1-3H3 |
InChI Key |
JRGZFNYBVISWSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CSC1=C(C=C(C=C1)C)C |
Origin of Product |
United States |
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